molecular formula C7H6BrN3O B1142799 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine CAS No. 1357946-38-3

3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1142799
CAS No.: 1357946-38-3
M. Wt: 228.049
InChI Key: YQPBFXROBAMOBB-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a bromine atom at the third position and a methoxy group at the fifth position on the pyrazolo[4,3-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.

    Iodination: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate compound.

    Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate.

    Methoxylation: The protected intermediate undergoes methoxylation to introduce the methoxy group at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products:

    Substitution Reactions: Products include various substituted pyrazolopyridines with different functional groups.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.

    Reduction Reactions: Products include dehalogenated compounds and reduced derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is investigated for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, making them important targets for drug discovery.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of cancer. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a promising candidate for anticancer drug development.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique structure and reactivity make it valuable for the development of new chemical products.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. By targeting these pathways, the compound can effectively inhibit the growth of cancer cells and induce apoptosis (programmed cell death).

Comparison with Similar Compounds

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine
  • 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine
  • 5-Methoxy-1H-pyrazolo[3,4-c]pyridine

Comparison: 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine is unique due to the specific positioning of the bromine and methoxy groups on the pyrazolopyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to similar compounds, it may exhibit different reactivity and selectivity towards molecular targets, which can be advantageous in drug discovery and other applications.

Properties

IUPAC Name

3-bromo-5-methoxy-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-5-3-2-4-6(9-5)7(8)11-10-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPBFXROBAMOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(NN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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